molecular formula C5H9F2N B3323652 (2R)-4,4-Difluoro-2-methylpyrrolidine CAS No. 1670259-98-9

(2R)-4,4-Difluoro-2-methylpyrrolidine

Cat. No. B3323652
CAS RN: 1670259-98-9
M. Wt: 121.13 g/mol
InChI Key: VDZUDLHASRHRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4,4-Difluoro-2-methylpyrrolidine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a type of pyrrolidine derivative, which is a class of organic compounds that contain a five-membered ring structure. The unique chemical properties of this compound make it an attractive candidate for use in various scientific studies. In

Mechanism of Action

The mechanism of action of ((2R)-4,4-Difluoro-2-methylpyrrolidine)-4,4-Difluoro-2-methylpyrrolidine is not fully understood, but it is believed to interact with specific targets in the body. One of the main targets is the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, (this compound)-4,4-Difluoro-2-methylpyrrolidine can increase the levels of acetylcholine in the brain, which has been shown to have potential therapeutic effects for various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-4,4-Difluoro-2-methylpyrrolidine are dependent on the specific target it interacts with in the body. As mentioned earlier, one of the main targets is the enzyme acetylcholinesterase. By inhibiting this enzyme, (this compound)-4,4-Difluoro-2-methylpyrrolidine can increase the levels of acetylcholine in the brain, which has been shown to have potential therapeutic effects for various diseases. Additionally, (this compound)-4,4-Difluoro-2-methylpyrrolidine has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ((2R)-4,4-Difluoro-2-methylpyrrolidine)-4,4-Difluoro-2-methylpyrrolidine in lab experiments is its high purity and high yield synthesis method. This makes it an attractive candidate for use in various studies that require a consistent and reliable source of the compound. Additionally, (this compound)-4,4-Difluoro-2-methylpyrrolidine has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have harmful effects on cells or organisms.
One of the limitations of using (this compound)-4,4-Difluoro-2-methylpyrrolidine in lab experiments is its limited solubility in water. This can make it challenging to use in studies that require the compound to be dissolved in an aqueous solution. Additionally, the mechanism of action of (this compound)-4,4-Difluoro-2-methylpyrrolidine is not fully understood, which can make it challenging to interpret the results of studies that use this compound.

Future Directions

There are several future directions for the use of ((2R)-4,4-Difluoro-2-methylpyrrolidine)-4,4-Difluoro-2-methylpyrrolidine in scientific research. One of the most promising areas is in the development of new drug candidates for various diseases. (this compound)-4,4-Difluoro-2-methylpyrrolidine has shown potential as a drug candidate for diseases such as cancer, Alzheimer's disease, and Parkinson's disease, and further studies are needed to explore its therapeutic potential.
Another future direction is in the development of new synthesis methods for (this compound)-4,4-Difluoro-2-methylpyrrolidine. While the current synthesis method yields high purity and high yield, there is always room for improvement and optimization.
Conclusion:
In conclusion, (this compound)-4,4-Difluoro-2-methylpyrrolidine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. The unique chemical properties of this compound make it an attractive candidate for use in various studies related to medicinal chemistry, enzyme inhibition, and protein-protein interactions. While there are limitations to using (this compound)-4,4-Difluoro-2-methylpyrrolidine in lab experiments, it has several advantages such as high purity and low toxicity. There are several future directions for the use of (this compound)-4,4-Difluoro-2-methylpyrrolidine in scientific research, including the development of new drug candidates and synthesis methods.

Scientific Research Applications

((2R)-4,4-Difluoro-2-methylpyrrolidine)-4,4-Difluoro-2-methylpyrrolidine has been used in various scientific research studies due to its unique chemical properties. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as a drug candidate for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, (this compound)-4,4-Difluoro-2-methylpyrrolidine has been used in studies related to enzyme inhibition, protein-protein interactions, and as a chiral building block for the synthesis of other compounds.

properties

IUPAC Name

4,4-difluoro-2-methylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c1-4-2-5(6,7)3-8-4/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZUDLHASRHRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-4,4-Difluoro-2-methylpyrrolidine
Reactant of Route 2
Reactant of Route 2
(2R)-4,4-Difluoro-2-methylpyrrolidine
Reactant of Route 3
(2R)-4,4-Difluoro-2-methylpyrrolidine
Reactant of Route 4
(2R)-4,4-Difluoro-2-methylpyrrolidine
Reactant of Route 5
(2R)-4,4-Difluoro-2-methylpyrrolidine
Reactant of Route 6
(2R)-4,4-Difluoro-2-methylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.